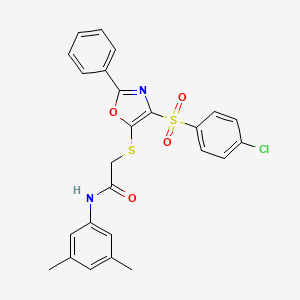![molecular formula C21H22N2O2 B2930343 N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396856-81-7](/img/structure/B2930343.png)
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide, also known as MBC-1010, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-bromo-[1,1'-biphenyl]-4-carboxylic acid with 4-morpholinobut-2-yn-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
4-bromo-[1,1'-biphenyl]-4-carboxylic acid, 4-morpholinobut-2-yn-1-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: 4-bromo-[1,1'-biphenyl]-4-carboxylic acid is dissolved in a suitable solvent such as dichloromethane and cooled to 0-5°C., Step 2: N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the reaction mixture and stirred for 30 minutes., Step 3: 4-morpholinobut-2-yn-1-amine is added dropwise to the reaction mixture and stirred for 24 hours at room temperature., Step 4: The reaction mixture is filtered to remove the dicyclohexylurea byproduct and the solvent is evaporated under reduced pressure., Step 5: The resulting intermediate is dissolved in a suitable solvent such as dichloromethane and treated with acetic anhydride and a catalytic amount of DMAP., Step 6: The reaction mixture is stirred for 24 hours at room temperature and then quenched with water., Step 7: The organic layer is separated and washed with water and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure., Step 8: The crude product is purified by column chromatography to obtain N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide as a white solid.
Wirkmechanismus
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as a cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide can inhibit the aggregation of certain proteins that are associated with these diseases, making it a potential candidate for further investigation as a treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a potential candidate for further investigation as a cancer treatment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide. One area of research that could be explored is the development of more effective synthesis methods for this compound. Another area of research that could be explored is the investigation of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on cells.
Wissenschaftliche Forschungsanwendungen
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide can inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-21(22-12-4-5-13-23-14-16-25-17-15-23)20-10-8-19(9-11-20)18-6-2-1-3-7-18/h1-3,6-11H,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVVSYHULKZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

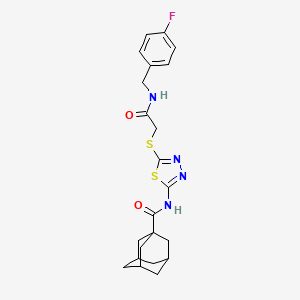
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)
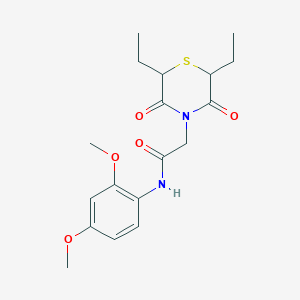
![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)
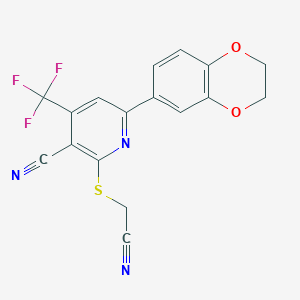
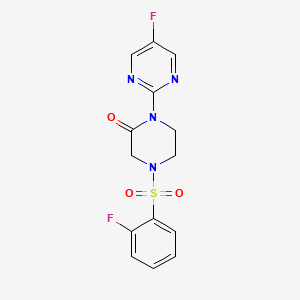
![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)
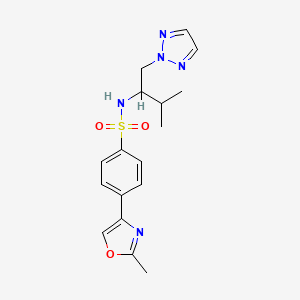
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)
![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)
